3-Methylbutyric acid-1,2-13C2
Description
Significance of Stable Isotope Probes in Biochemical and Metabolic Research
Stable isotope tracing is a powerful technique used to investigate the pathways and dynamics of biochemical reactions within living systems. smolecule.com This method involves the use of molecules in which one or more atoms have been replaced with a stable (non-radioactive) isotope, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H). smolecule.com These isotopically labeled compounds are biochemically indistinguishable from their unlabeled counterparts and are processed by enzymes in the same manner. nih.gov This allows researchers to introduce a labeled substrate into a biological system and track its journey through various metabolic pathways by detecting the labeled atoms in downstream metabolites. nih.gov
The primary advantage of using stable isotopes, particularly ¹³C, is that they are safe and non-radioactive, making them suitable for use in a wide range of studies. nih.gov Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify the labeled metabolites. vulcanchem.comnih.gov Mass spectrometry separates molecules based on their mass-to-charge ratio, allowing for the differentiation of labeled and unlabeled compounds, while NMR spectroscopy can provide detailed information about the position of the labeled atoms within a molecule. vulcanchem.comnih.gov By analyzing the distribution of isotopes in various metabolites, a practice known as mass isotopomer analysis, researchers can determine the relative activities of different metabolic pathways, a concept central to metabolic flux analysis. nih.gov This approach has been instrumental in advancing our understanding of cellular metabolism in both healthy and diseased states. nih.gov
Overview of 3-Methylbutyric Acid in Endogenous Metabolic Contexts
3-Methylbutyric acid, also known as isovaleric acid, is a five-carbon branched-chain fatty acid that plays a significant role in endogenous metabolism. nih.gov It is primarily derived from the catabolism of the essential branched-chain amino acid, leucine (B10760876). nih.govnih.gov The breakdown of leucine first yields α-ketoisocaproic acid through a transamination reaction. nih.gov Subsequently, α-ketoisocaproic acid is oxidatively decarboxylated to form isovaleryl-CoA. researchgate.net Isovaleryl-CoA is a key intermediate that can be further metabolized. In many organisms, isovaleryl-CoA is dehydrogenated by isovaleryl-CoA dehydrogenase to form 3-methylcrotonyl-CoA, which then enters the central carbon metabolism. researchgate.netfrontiersin.org
The proper metabolism of 3-methylbutyric acid is crucial for health. A deficiency in the isovaleryl-CoA dehydrogenase enzyme leads to a rare inherited metabolic disorder known as isovaleric acidemia. researchgate.net In individuals with this condition, isovaleric acid and its derivatives accumulate in the body, leading to a range of serious health issues. researchgate.net Beyond its role in amino acid catabolism, 3-methylbutyric acid is also a product of the gut microbiota through the fermentation of dietary proteins. nih.govfrontiersin.org As a short-chain fatty acid, it can be absorbed by the host and participate in various metabolic processes, including energy production and lipid synthesis. nih.govphysiology.org
Rationale for 1,2-13C2 Labeling of 3-Methylbutyric Acid in Tracer Studies
The specific labeling of 3-Methylbutyric acid with two carbon-13 isotopes at the first and second carbon positions (3-Methylbutyric acid-1,2-13C2) provides a powerful tool for dissecting its metabolic fate with high precision. This labeling pattern is particularly advantageous for studying the initial steps of its catabolism, which involve the cleavage of the bond between the second and third carbons during β-oxidation.
When this compound enters the β-oxidation pathway, the first round of oxidation cleaves the molecule, yielding two key products: acetyl-CoA and propionyl-CoA. The strategic placement of the ¹³C labels allows for the unambiguous tracking of these products. The acetyl-CoA molecule formed will be doubly labeled with ¹³C ([1,2-¹³C₂]acetyl-CoA), while the resulting propionyl-CoA will be unlabeled.
This distinct labeling pattern enables researchers to:
Quantify the flux through the β-oxidation pathway: By measuring the enrichment of [1,2-¹³C₂]acetyl-CoA in the acetyl-CoA pool, a direct measure of the rate of 3-methylbutyric acid catabolism can be obtained.
Trace the subsequent metabolism of acetyl-CoA: The doubly labeled acetyl-CoA can be followed as it enters the tricarboxylic acid (TCA) cycle or is used for the synthesis of other molecules like fatty acids and ketone bodies. The specific isotopomer distribution in downstream metabolites provides detailed insights into these interconnected pathways. For instance, the condensation of [1,2-¹³C₂]acetyl-CoA with unlabeled oxaloacetate in the TCA cycle will produce citrate (B86180) with two adjacent ¹³C atoms.
Distinguish from other metabolic sources: The unique M+2 signature of the acetyl-CoA derived from this compound allows it to be distinguished from acetyl-CoA generated from other sources, such as glycolysis (which would produce differently labeled or unlabeled acetyl-CoA depending on the glucose tracer used) or the breakdown of other fatty acids. nih.gov
The use of this compound, in conjunction with mass spectrometry or NMR spectroscopy, offers a sophisticated approach to unravel the complex and compartmentalized metabolism of branched-chain fatty acids. nih.gov
Interactive Data Tables
Expected Mass Isotopomer Distribution in Acetyl-CoA from the Catabolism of this compound
The following table illustrates the expected mass isotopomer distribution of acetyl-CoA derived from the β-oxidation of this compound. This is a theoretical representation based on the known metabolic pathway.
| Precursor Compound | Labeled Positions | Catabolic Pathway | Resulting Metabolite | Expected Mass Isotopomer |
| This compound | C1, C2 | β-oxidation | Acetyl-CoA | M+2 |
| This compound | C1, C2 | β-oxidation | Propionyl-CoA | M+0 (unlabeled) |
Properties
Molecular Formula |
C5H10O2 |
|---|---|
Molecular Weight |
104.11 |
Purity |
95% min. |
Synonyms |
3-Methylbutyric acid-1,2-13C2 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Enrichment of 3 Methylbutyric Acid 1,2 13c2
Precursor Selection and Synthetic Routes for ¹³C Incorporation at C1 and C2
The synthesis of 3-Methylbutyric acid-1,2-13C2 requires starting materials that are enriched with carbon-13 at specific positions. The choice of precursors is critical and is often dictated by commercial availability, cost, and the efficiency of the synthetic route.
A plausible and efficient synthetic approach involves a Grignard reaction followed by carbonation, a method that offers high regioselectivity. The key is to construct an intermediate where the future C2 position is labeled and then introduce the labeled C1 atom.
Synthetic Pathway:
Preparation of a Labeled Alkyl Halide: The synthesis can start from a commercially available ¹³C-labeled precursor like [2-¹³C]isopropyl magnesium bromide or by synthesizing a labeled 2-bromopropane. A more direct precursor for the required carbon skeleton is isobutyl bromide. To incorporate the label at the C2 position of the final product, one could envision a synthesis starting from [¹³C]acetone, which is then converted to a suitable alkyl halide.
Grignard Reagent Formation: The labeled alkyl halide, for instance, 1-bromo-2-methyl-[2-¹³C]propane, is reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, (CH₃)₂¹³CHCH₂MgBr.
Carbonation with Labeled Carbon Dioxide: The final and critical step is the carboxylation of the Grignard reagent using ¹³C-labeled carbon dioxide (¹³CO₂). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of ¹³CO₂, which, after acidic workup, yields the desired this compound.
An alternative route could be based on malonic ester synthesis, using diethyl [1,2-¹³C₂]malonate as the key labeled precursor.
| Table 1: Key ¹³C-Labeled Precursors |
| Precursor |
| [¹³C]Carbon Dioxide (¹³CO₂) |
| [2-¹³C]Isopropyl bromide |
| Diethyl [1,2-¹³C₂]malonate |
This table is interactive. Users can sort and filter the data.
Methodologies for Regiospecific Isotopic Labeling
Regiospecificity is paramount in the synthesis of isotopically labeled compounds to ensure the label is incorporated only at the intended positions. The synthetic strategies employed are designed to provide absolute control over the placement of the ¹³C atoms.
Grignard Carbonation: The reaction of a Grignard reagent with carbon dioxide is a highly reliable and regiospecific method for the synthesis of carboxylic acids. The new carbon-carbon bond forms exclusively between the carbon atom that was bonded to magnesium and the carbon of the CO₂. By using a Grignard reagent with a ¹³C label at the desired C2 position and reacting it with ¹³CO₂, the labels are precisely installed at the C1 and C2 positions of the 3-methylbutyric acid backbone.
Organocuprate Chemistry: For alternative routes, organocuprate reagents (Gilman reagents) derived from ¹³C-labeled precursors can be used. These reagents allow for precise C-C bond formation with high regioselectivity, for example, in conjugate addition reactions or coupling with alkyl halides.
Enzymatic Synthesis: Biocatalytic methods can also offer high regioselectivity. For instance, engineered enzymes could potentially be used to synthesize the target molecule from specifically labeled precursors, mimicking biological pathways. researchgate.net
The choice of methodology depends on the desired scale, cost-effectiveness, and the availability of the labeled starting materials. For this compound, the Grignard synthesis remains a primary choice due to its efficiency and high degree of positional control.
Characterization of Isotopic Purity and Positional Enrichment
Following synthesis, it is essential to verify the outcome of the labeling. This involves confirming the isotopic purity (the percentage of molecules containing the ¹³C labels) and the positional enrichment (the location of the labels within the molecule). researchgate.net
Mass Spectrometry (MS): Mass spectrometry is the primary technique for determining isotopic enrichment. High-resolution mass spectrometry (HRMS) can differentiate between the labeled compound and its unlabeled counterpart based on their mass-to-charge ratio (m/z).
The molecular weight of unlabeled 3-methylbutanoic acid (C₅H₁₀O₂) is approximately 102.13 g/mol . wikipedia.org
The target compound, this compound, has two ¹²C atoms replaced by ¹³C atoms, resulting in a molecular weight increase of approximately 2 Da.
The mass spectrum will show a molecular ion peak at m/z that is 2 units higher than the natural abundance compound. The relative intensity of this peak compared to the M+0 peak (unlabeled) and M+1 peak provides a quantitative measure of isotopic purity. almacgroup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for unambiguously determining the exact position of the isotopic labels.
¹³C NMR: In a proton-decoupled ¹³C NMR spectrum, the signals for the C1 (carboxyl) and C2 carbons will be significantly enhanced due to the high enrichment. Crucially, a large one-bond carbon-carbon coupling constant (¹JCC) will be observed between the C1 and C2 signals, confirming their adjacency. This coupling would be absent in singly labeled or unlabeled molecules.
¹H NMR: The protons attached to C2 (the -¹³CH₂- group) will exhibit splitting due to coupling with the adjacent ¹³C nucleus. Similarly, protons on C3 will show smaller two-bond couplings to the ¹³C at C2.
| Table 2: Expected Analytical Data for this compound |
| Analytical Technique |
| Mass Spectrometry (MS) |
| ¹³C NMR Spectroscopy |
| ¹H NMR Spectroscopy |
This table is interactive. Users can sort and filter the data.
Considerations for Scale-up in Research Applications
Transitioning the synthesis of this compound from a laboratory scale to producing larger quantities for broader research use introduces several challenges. researchgate.net
Cost and Availability of Precursors: Isotopically labeled starting materials, particularly those with high enrichment, are significantly more expensive than their unlabeled counterparts. nih.gov Scaling up the synthesis requires careful planning to source cost-effective precursors and to design a synthetic route that uses them most efficiently.
Reaction Yield and Efficiency: Each step in the synthesis must be optimized to maximize the yield. In isotopic labeling, the goal is to ensure the highest possible incorporation of the expensive isotope into the final product. Losses at any stage result in a significant financial loss. Reaction conditions, purification methods, and handling procedures must be robust and scalable.
Purification: The final product must be purified to a high degree to be useful in sensitive analytical applications. Chromatographic methods used in the lab may not be practical for larger quantities. Alternative purification techniques like distillation or crystallization must be developed and optimized for the scaled-up process.
Process Safety and Handling: As the scale increases, so do the potential hazards associated with the reagents and reaction conditions. A thorough safety assessment is required for large-scale operations.
| Table 3: Scale-Up Challenges and Mitigation Strategies |
| Challenge |
| High cost of ¹³C precursors |
| Low overall yield |
| Difficult purification |
| Cost of labeled reagents |
This table is interactive. Users can sort and filter the data.
Advanced Analytical Methodologies for 3 Methylbutyric Acid 1,2 13c2 and Its Metabolites
Mass Spectrometry-Based Approaches for 13C Enrichment Analysis
Mass spectrometry (MS) is a cornerstone in the analysis of stable isotope tracers due to its high sensitivity and specificity. Various MS-based techniques are utilized to measure the enrichment of 13C in 3-methylbutyric acid and its metabolites, providing insights into their metabolic fate.
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Isotopic Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds, including short-chain fatty acids like 3-methylbutyric acid. For isotopic profiling, the key is to separate the compound of interest chromatographically before it enters the mass spectrometer, which then separates ions based on their mass-to-charge ratio (m/z). This allows for the determination of the relative abundance of different isotopologues (molecules that differ only in their isotopic composition). nih.gov
To enhance volatility and improve chromatographic separation, 3-methylbutyric acid and its metabolites are often derivatized prior to GC-MS analysis. osti.gov Common derivatization strategies include esterification to form methyl or other alkyl esters. The choice of derivatization agent is critical as it can introduce additional carbon atoms, which must be accounted for in the isotopic analysis.
Once in the mass spectrometer, typically operating in electron ionization (EI) mode, the derivatized molecules fragment in a characteristic pattern. By analyzing the mass spectra and the isotopic patterns of specific fragment ions, it is possible to determine the extent and position of 13C enrichment. For instance, the analysis of fatty acid methyl esters (FAMEs) by GC-MS allows for the quantification of 13C incorporation into the fatty acid backbone. thermofisher.com
Key Research Findings from GC-MS Isotopic Profiling:
| Finding | Significance | Reference |
| High-Resolution Separation | GC provides excellent separation of structurally similar short-chain fatty acid isomers, which is crucial for accurate isotopic analysis of specific metabolites. | mdpi.com |
| Derivatization is Key | Chemical derivatization, such as methylation, is often necessary to improve the volatility and chromatographic behavior of fatty acids for GC-MS analysis. | nih.gov |
| Fragment Ion Analysis | Analysis of the mass isotopomer distribution of specific fragment ions can provide information on the positional enrichment of 13C within the molecule. | nih.gov |
| Metabolic Flux Analysis | GC-MS data on the isotopic labeling of protein-bound amino acids and other metabolites is a cornerstone of 13C-Metabolic Flux Analysis (13C-MFA). springernature.comnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Complex Matrices
For non-volatile metabolites or for analyses requiring less sample preparation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique is particularly powerful for analyzing complex biological matrices such as plasma, urine, and fecal extracts. nih.govresearchgate.net The initial liquid chromatography step separates the analytes, which are then ionized (e.g., by electrospray ionization - ESI) and analyzed by two mass spectrometers in series (tandem MS).
The use of 13C-labeled internal standards is a common practice in LC-MS/MS to ensure accurate quantification by compensating for matrix effects and variations in instrument response. researchgate.netresearchgate.net For the analysis of 3-Methylbutyric acid-1,2-13C2 and its metabolites, a typical LC-MS/MS method would involve chromatographic separation on a suitable column (e.g., reversed-phase C18) followed by detection using multiple reaction monitoring (MRM). nih.govdergipark.org.tr In MRM mode, the first mass spectrometer selects the precursor ion (the protonated or deprotonated molecule of interest), which is then fragmented, and the second mass spectrometer monitors for specific product ions. This highly selective and sensitive technique allows for the quantification of low-abundance metabolites in complex mixtures.
Derivatization can also be employed in LC-MS/MS to improve ionization efficiency and chromatographic retention of short-chain fatty acids. researchgate.netnih.gov
Research Highlights in LC-MS/MS Analysis:
| Application | Key Findings | Reference |
| Analysis in Human Plasma and Urine | A robust LC-MS/MS method utilizing stable isotope-labeled internal standards and derivatization has been developed for the quantification of short-chain fatty acids. | nih.gov |
| Fecal Sample Analysis | A method using 3-nitrophenylhydrazine (3NPH) derivatization allows for sensitive and reliable analysis of short-chain fatty acids in human fecal samples. | researchgate.net |
| High-Resolution MS | High-resolution mass spectrometry coupled with LC can resolve 13C-labeled isotopologues from other isobaric interferences, enhancing analytical specificity. escholarship.org | |
| Improved Compound Annotation | The use of 13C-labeled metabolomes in LC-MS analysis significantly improves the confidence in compound annotation and allows for reliable relative quantification. researchgate.net |
Isotope Ratio Mass Spectrometry (IRMS) for High-Precision Isotopic Abundance
For the most precise measurement of 13C/12C ratios, Isotope Ratio Mass Spectrometry (IRMS) is the gold standard. When coupled with a gas chromatograph (GC-IRMS), this technique allows for compound-specific isotope analysis. In GC-IRMS, the eluting compounds from the GC column are combusted to CO2, and the isotopic ratio of the resulting gas is measured by the IRMS. concordia.ca
This technique offers exceptionally high precision, capable of detecting very small changes in isotopic enrichment. nih.gov It is particularly valuable for tracer studies where the level of enrichment may be low. The precision of GC-IRMS can be less than 0.00001 in the 13C/12C ratio for sufficient amounts of analyte. nih.gov This level of precision allows for the use of "natural abundance tracers," where subtle variations in isotopic ratios can be tracked. thermofisher.com
Key Features of IRMS in Isotopic Analysis:
| Feature | Description | Reference |
| Exceptional Precision | IRMS provides the highest precision for measuring 13C/12C ratios, often expressed in delta (δ) notation relative to a standard. thermofisher.comnih.gov | |
| Compound-Specific Analysis | When coupled with GC (GC-IRMS), it allows for the determination of the isotopic composition of individual compounds in a mixture. | concordia.ca |
| High Sensitivity | The technique is sensitive enough to detect very low levels of 13C enrichment, making it suitable for studies with low tracer doses. nih.gov | |
| Metabolic Tracer Studies | GC-IRMS is a powerful tool for metabolic tracer studies, enabling the tracking of labeled compounds through various metabolic pathways. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotope Tracing
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the structure and dynamics of molecules. In the context of stable isotope tracing, NMR is unique in its ability to determine the specific position of the 13C label within a molecule. springernature.com
13C-NMR Spectroscopy for Metabolic Flux Analysis and Positional Enrichment
13C-NMR spectroscopy directly detects the 13C nucleus. The chemical shift of a 13C nucleus is highly sensitive to its local chemical environment, allowing for the resolution of signals from different carbon atoms within a molecule. Furthermore, the presence of adjacent 13C atoms leads to spin-spin coupling (J-coupling), which results in the splitting of NMR signals. This phenomenon is invaluable for determining the connectivity of labeled carbons and elucidating the distribution of isotopomers. nih.gov
By analyzing the patterns of 13C-13C coupling in the spectra of metabolites isolated after the administration of this compound, researchers can map the flow of carbon atoms through metabolic pathways. This information is critical for metabolic flux analysis (MFA), providing constraints for computational models that quantify the rates of metabolic reactions. creative-proteomics.comnih.gov
Applications of 13C-NMR in Metabolic Research:
| Application | Details | Reference |
| Metabolic Flux Analysis (MFA) | 13C-NMR is a primary tool for MFA, providing data on isotopomer distributions that are used to calculate intracellular fluxes. creative-proteomics.comcreative-proteomics.com | |
| Positional Isotopomer Analysis | The technique provides unambiguous information on the specific location of 13C labels within a molecule. springernature.com | |
| Pathway Elucidation | Analysis of 13C-13C spin coupling patterns helps to trace the flow of carbon atoms and elucidate metabolic pathways. nih.gov | |
| In Vivo Studies | NMR can be used for in vivo analysis of tissue metabolism in living organisms, providing dynamic information on metabolic processes. creative-proteomics.com |
Quantitative NMR for Isotope Distribution and Flux Measurements
While 13C-NMR is excellent for determining positional information, obtaining accurate quantitative data can be challenging due to the low natural abundance of 13C and long relaxation times. Quantitative 13C-NMR experiments require specific parameters, such as long relaxation delays and the use of inverse-gated decoupling, to ensure that the signal intensities are directly proportional to the number of nuclei. datapdf.com
Despite these challenges, quantitative 13C-NMR has been successfully applied to determine site-specific 13C/12C ratios at natural abundance and in enriched samples. datapdf.comnih.gov The precision of these measurements has been shown to be high, allowing for the detection of small variations in isotopic ratios between different carbon positions within a molecule. datapdf.com This capability is crucial for accurately determining the distribution of isotopes and for providing precise data for metabolic flux models.
Advances in Quantitative NMR for Isotope Analysis:
| Aspect | Finding | Reference |
| High Precision | With appropriate experimental setup, quantitative 13C-NMR can achieve high precision in determining site-specific 13C/12C ratios. datapdf.com | |
| Repeatability | The determination of site-specific 13C/12C ratios by quantitative 13C-NMR has demonstrated good stability and repeatability over time. datapdf.com | |
| Calibration | Accurate quantification often relies on the use of internal or external standards with known concentrations and isotopic compositions. magritek.com | |
| Complementary to MS | Quantitative NMR provides complementary information to mass spectrometry, particularly regarding positional isotope distribution. | nih.gov |
Chromatographic Separation Techniques Prior to Isotopic Analysis
The effective separation of 3-Methylbutyric acid-1,2-¹³C₂ and its metabolites from complex biological matrices is a critical prerequisite for accurate isotopic analysis by mass spectrometry. Due to the volatile nature and structural similarity of short-chain fatty acids (SCFAs) to other endogenous compounds, direct analysis is often challenging. shimadzu.comnih.gov Consequently, chromatographic techniques, primarily gas chromatography (GC) and liquid chromatography (LC), are indispensable tools.
A significant challenge in the chromatographic analysis of 3-methylbutyric acid is its separation from its structural isomers, such as 2-methylbutyric acid, isobutyric acid, and valeric acid. nih.gov High-resolution separation is often achieved through derivatization, a process that modifies the analyte to enhance its chromatographic properties and detection sensitivity. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds like SCFAs. nih.gov However, the high volatility of these acids can lead to sample loss during preparation. shimadzu.com To circumvent this, and to improve chromatographic peak shape and separation, derivatization is a common strategy. Several derivatizing agents have been successfully employed for SCFA analysis prior to GC-MS.
One such agent is N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA), which converts the acidic protons of SCFAs into less polar silyl esters, making them more amenable to GC analysis. nih.gov Another effective derivatizing agent is pentafluorobenzyl bromide (PFBBr), which has been shown to be particularly useful for creating derivatives with high sensitivity for isotopomer enrichment assays in negative chemical ionization mass spectrometric mode. nih.govrsc.org Benzyl chloroformate (BCF) has also been utilized in emulsified derivatization to achieve high sensitivity and satisfactory derivatization efficiency. bevital.no
The choice of GC column is also crucial for achieving optimal separation. Fused silica capillary columns, such as those with a wax or free fatty acid phase (FFAP) stationary phase, are commonly used for the analysis of derivatized SCFAs. mdpi.comasianpubs.org The temperature program of the GC oven is carefully optimized to ensure the separation of closely eluting isomers. mdpi.comthepharmajournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a versatile platform for the analysis of a wide range of metabolites, including SCFAs, without the need for high volatility. nih.gov However, the analysis of underivatized SCFAs by reversed-phase LC can be problematic due to their high polarity and poor retention on conventional C18 columns. nih.gov
To address this, derivatization is frequently employed to increase the hydrophobicity of the SCFAs and improve their chromatographic retention and ionization efficiency. A widely used derivatizing agent is 3-nitrophenylhydrazine (3NPH), which reacts with the carboxylic acid group of SCFAs. docksci.commdpi.comresearchgate.netunimi.it The resulting 3-nitrophenylhydrazone derivatives can be effectively separated on a reversed-phase C18 column. docksci.comresearchgate.net Aniline derivatization is another successful strategy that enhances the LC-MS properties of SCFAs. nih.govplos.org
For underivatized analysis, specialized LC columns or mobile phase conditions may be required. The use of isotopically labeled internal standards is crucial in LC-MS/MS methods to ensure accurate quantification, as they can compensate for variations in sample preparation and matrix effects. nih.govresearchgate.net
The following table summarizes common chromatographic techniques and conditions for SCFA analysis:
| Technique | Derivatizing Agent | Column Type | Key Advantages | References |
| GC-MS | MTBSTFA | Fused Silica Capillary | High sensitivity and efficiency for volatile compounds. | nih.gov |
| GC-MS | PFBBr | Fused Silica Capillary | High sensitivity for isotopomer enrichment assays. | nih.govrsc.org |
| GC-MS | BCF | Fused Silica Capillary | High sensitivity and good derivatization efficiency. | bevital.no |
| LC-MS/MS | 3NPH | Reversed-Phase C18 | Good separation of isomers and high sensitivity. | docksci.commdpi.comresearchgate.net |
| LC-MS/MS | Aniline | Reversed-Phase | Improved chromatographic properties and ionization. | nih.govplos.org |
| LC-MS/MS | None | - | Simplified sample preparation. | nih.govresearchgate.net |
Chiral Chromatography
In instances where the stereoisomers of metabolites of 3-Methylbutyric acid-1,2-¹³C₂ need to be resolved, chiral chromatography is employed. This technique uses a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to their separation. For chiral acids, derivatization with a chiral reagent can also create diastereomers that can be separated on a non-chiral column. aocs.orgmdpi.com
Challenges and Innovations in Sample Preparation for Isotopic Metabolomics
The goal of sample preparation in isotopic metabolomics is to efficiently extract the target analytes, such as 3-Methylbutyric acid-1,2-¹³C₂ and its metabolites, from the biological matrix while removing interfering substances that can compromise the analysis. The inherent properties of SCFAs and the complexity of biological samples present several challenges.
Challenges in Sample Preparation
Volatility of SCFAs : A primary challenge in the analysis of SCFAs is their high volatility, which can lead to significant analyte loss during sample handling, extraction, and concentration steps. shimadzu.comnih.gov This is particularly problematic in methods that require sample drying. shimadzu.com
Matrix Effects : Biological samples such as feces, plasma, and serum are complex mixtures of proteins, lipids, salts, and other small molecules. acs.orgcd-genomics.comnih.gov These matrix components can interfere with the ionization of the target analytes in the mass spectrometer, leading to ion suppression or enhancement, which can adversely affect the accuracy and precision of quantification. nih.govdntb.gov.ua
Analyte Stability : The concentrations of SCFAs in biological samples can change rapidly due to ongoing microbial or enzymatic activity. mdpi.comresearchgate.net Therefore, immediate processing or proper preservation of the samples is crucial to obtain a representative metabolic snapshot. nih.gov
Low Concentrations : In some biological fluids, the concentrations of SCFAs can be very low, requiring sensitive analytical methods and efficient extraction and concentration procedures. rsc.org
Protein and Lipid Interference : High levels of proteins and lipids in samples like plasma and serum can interfere with the analysis by precipitating in the analytical system, fouling the chromatographic column, and causing matrix effects. nih.govnih.govamericanlaboratory.comscripps.edu
Innovations in Sample Preparation
To overcome these challenges, several innovative sample preparation strategies have been developed:
In Situ Derivatization and Extraction : This approach combines extraction and derivatization into a single step, which can minimize sample handling and reduce the loss of volatile SCFAs. rsc.org
Use of Stable Isotope-Labeled Internal Standards : The addition of a known amount of a stable isotope-labeled version of the analyte of interest at the beginning of the sample preparation process is a gold standard for quantitative metabolomics. acs.orgresearchgate.net These internal standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of variations in recovery and ionization. mdpi.comresearchgate.net
Protein Precipitation : This is a common method to remove the bulk of proteins from biological fluids. nih.gov It involves the addition of an organic solvent, such as methanol or acetonitrile, to the sample, which causes the proteins to denature and precipitate out of the solution. nih.govscripps.eduagilent.commdpi.com
Liquid-Liquid Extraction (LLE) : LLE is used to separate analytes from interfering matrix components based on their differential solubility in two immiscible liquid phases. nih.gov This can be an effective way to remove lipids and other nonpolar interferences.
Solid-Phase Extraction (SPE) : SPE is a technique that uses a solid sorbent to selectively adsorb either the analytes of interest or the interfering components of the matrix. nih.govdiva-portal.org This can provide a cleaner sample extract compared to simple precipitation or liquid-liquid extraction.
Optimized Sample Handling : To preserve the integrity of the metabolome, strict sample handling protocols are essential. This includes rapid freezing of samples in liquid nitrogen, storage at -80°C, and maintaining low temperatures during processing to quench metabolic activity. cd-genomics.comnih.gov
The following table outlines some of the key challenges in sample preparation for SCFA analysis and the corresponding innovative solutions:
| Challenge | Innovative Solution | Description | References |
| Volatility | In situ derivatization | Combines extraction and derivatization to minimize analyte loss. | rsc.org |
| Matrix Effects | Stable isotope-labeled internal standards | Compensates for variations in analyte recovery and ionization efficiency. | mdpi.comresearchgate.netacs.orgresearchgate.net |
| Protein Interference | Protein Precipitation | Removes proteins from biological fluids using organic solvents. | nih.govnih.govscripps.eduagilent.commdpi.com |
| Lipid Interference | Liquid-Liquid or Solid-Phase Extraction | Separates lipids and other nonpolar interferences from the analytes. | nih.govamericanlaboratory.comdiva-portal.org |
| Analyte Stability | Rapid Freezing and Cold Storage | Quenches metabolic activity and preserves the in vivo metabolic profile. | cd-genomics.comnih.gov |
Applications of 3 Methylbutyric Acid 1,2 13c2 in Investigating Metabolic Pathways
Elucidation of Branched-Chain Amino Acid (BCAA) Catabolism and Carbon Flux
The catabolism of branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine—is a fundamental metabolic process. Unlike most other amino acids, BCAAs are primarily metabolized in peripheral tissues like skeletal muscle rather than the liver. nih.govoup.com Dysregulation of BCAA metabolism is linked to serious health conditions, including insulin resistance and type 2 diabetes. nih.gov Using isotopic tracers is crucial for understanding the kinetics and regulation of these pathways. escholarship.org
While many studies trace these pathways starting with ¹³C-labeled leucine, introducing 3-Methylbutyric acid-1,2-¹³C₂ allows for a more focused investigation of the steps downstream of leucine's initial transamination. This approach bypasses the initial enzymatic steps and directly probes the flux through the core mitochondrial BCAA degradation pathway.
The conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA is a critical step in the leucine degradation pathway, catalyzed by the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). wikipedia.orgamc.nl A deficiency in this enzyme leads to the genetic disorder Isovaleric Acidemia, characterized by the accumulation of isovaleric acid and its derivatives. nih.gov
To directly measure the flux through this specific enzymatic step, isotopically labeled substrates are essential. Studies have successfully used tritium-labeled [2,3-³H]isovaleryl-CoA to quantify residual IVD activity in fibroblasts from patients with Isovaleric Acidemia. nih.govsemanticscholar.orgpnas.org In this type of assay, the rate of tritium release is directly proportional to the enzyme's activity.
Similarly, 3-Methylbutyric acid-1,2-¹³C₂ can be used to measure IVD flux. After being converted to its CoA thioester, isovaleryl-1,2-¹³C₂-CoA, it is dehydrogenated by IVD. The resulting product, 3-methylcrotonyl-CoA, will carry the ¹³C label, which can be traced and quantified by mass spectrometry. This allows for a precise measurement of the reaction rate, providing critical data for diagnosing metabolic disorders and for basic research into enzyme kinetics.
Table 1: Research Findings on Isovaleryl-CoA Dehydrogenase (IVD) Activity
| Study Focus | Organism/System | Key Findings | Reference |
|---|---|---|---|
| IVD Deficiency Assay | Human Fibroblasts | Developed a tritium release assay using [2,3-³H]isovaleryl-CoA to measure residual IVD activity in patients with Isovaleric Acidemia. | nih.gov |
| Normal IVD Kinetics | Human Fibroblasts | Determined the Km for isovaleryl-CoA to be 22 µM and the Vmax to be 51 pmol/min/mg protein in normal fibroblasts. | nih.gov |
Leucine is classified as a purely ketogenic amino acid, meaning its carbon skeleton is degraded exclusively to acetyl-CoA and the ketone body acetoacetate. oup.com The catabolism of isovaleryl-CoA is a central part of this process. Following the IVD-catalyzed reaction, subsequent steps convert 3-methylcrotonyl-CoA into acetyl-CoA and acetoacetate. wikipedia.org
By introducing 3-Methylbutyric acid-1,2-¹³C₂, researchers can directly trace the flow of carbon from isovalerate into these ketogenic products. The ¹³C atoms from the tracer will be incorporated into the acetyl-CoA and acetoacetate pools. This labeled acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. researchgate.net Tracking the ¹³C enrichment in TCA cycle intermediates like citrate (B86180) and glutamate provides a quantitative measure of the contribution of leucine catabolism to mitochondrial energy production. escholarship.orgresearchgate.net This approach is invaluable for studying how different physiological states, such as fasting or exercise, or pathological conditions, like diabetes and heart failure, affect the utilization of BCAAs as an energy source. researchgate.net
Analysis of Short-Chain Fatty Acid Metabolism and Interconversions
3-Methylbutyric acid is also a member of the short-chain fatty acid (SCFA) family. More specifically, it is a branched-chain SCFA (BCFA). nih.gov SCFAs are primarily produced by the gut microbiota through the fermentation of dietary fiber and undigested protein. mdpi.com These molecules, including acetate, propionate, and butyrate, serve as an energy source for intestinal cells and have systemic effects on host metabolism and immune function. acs.org
BCFAs like isovaleric acid are derived from the fermentation of BCAAs. mdpi.com Altered levels of fecal and plasma isovaleric acid have been associated with metabolic conditions like obesity and inflammatory bowel disease (IBD). nih.govmdpi.com Using 3-Methylbutyric acid-1,2-¹³C₂ as a tracer allows for the investigation of its absorption, distribution, and interconversion with other SCFAs in the host. For example, researchers can administer the tracer and measure the appearance of ¹³C in other metabolites in the plasma and tissues, revealing how isovaleric acid is utilized or modified by host pathways. nih.gov This can help clarify the specific roles of different SCFAs and BCFAs in health and disease. mdpi.com
Contributions to Mitochondrial Metabolism and Bioenergetics Research
The entire pathway of leucine degradation, including the metabolism of isovaleryl-CoA, occurs within the mitochondria. escholarship.orgwikipedia.org Therefore, tracing the fate of 3-Methylbutyric acid-1,2-¹³C₂ provides direct insight into mitochondrial function. nih.gov Stable isotope tracer analysis in isolated mitochondria is a powerful approach to determine if changes in cellular metabolism are due to intrinsic modifications in mitochondrial properties. mdpi.com
After entering the mitochondria and being converted to isovaleryl-CoA, the ¹³C label from the tracer will flow into the TCA cycle via acetyl-CoA. researchgate.net The rate of ¹³C enrichment in TCA cycle intermediates can be used to calculate the flux through the cycle, which is a key indicator of mitochondrial respiratory activity and energy production. nih.govmdpi.com This methodology can be applied to study mitochondrial dysfunction in a wide range of diseases, from inborn errors of metabolism to cancer and neurodegenerative disorders. nih.govmdpi.com Furthermore, tracing can reveal the fate of fatty acid-derived carbons, showing how they are partitioned between complete oxidation in the TCA cycle and export for biosynthetic reactions. nih.gov
Studies on Microbial Metabolism and Host-Microbiome Interactions
The gut microbiome plays a crucial role in host metabolism, partly through its production of SCFAs. acs.org Isovaleric acid is a known product of bacterial fermentation of leucine. nih.gov The composition of the gut microbiota can significantly influence the levels of isovaleric acid and other SCFAs, which in turn can impact host physiology. nih.gov
3-Methylbutyric acid-1,2-¹³C₂ is an ideal tool to study these complex host-microbiome interactions. By administering the labeled compound, researchers can distinguish between isovaleric acid produced by the host's own metabolism and that absorbed from the gut. More importantly, it can be used in gnotobiotic animal models colonized with specific bacteria to trace the production and subsequent fate of microbially-derived isovaleric acid. researchgate.net This allows scientists to map the flow of carbon from the microbiome to the host, identifying which host organs utilize microbial metabolites and how these metabolites influence host metabolic pathways, such as the glutamine-glutamate/GABA cycle in the brain or lipogenesis in the liver. researchgate.netresearchgate.net
Table 2: Selected Research on SCFA and Host-Microbiome Interactions
| Study Focus | Model/System | Key Findings | Reference |
|---|---|---|---|
| SCFA in IBD | Human Patients | Body Mass Index (BMI) is associated with fecal SCFA levels; underweight patients had lower levels of butyric, isovaleric, and propionic acids. | mdpi.com |
| SCFA in Diabetes | Human Patients | Probiotic treatment for type 2 diabetes altered intestinal SCFA profiles, significantly increasing propanoic and isovaleric acid. | nih.gov |
| BCAA Fermentation in CDI | Human Patients | Clostridioides difficile infection (CDI) is marked by a chemical signature of Stickland amino acid fermentation, including byproducts of BCAA catabolism. | nih.gov |
Utilization in In Vitro Cellular Models for Metabolic Flux Analysis
¹³C-Metabolic Flux Analysis (¹³C-MFA) in in vitro cell cultures is a fundamental technique for understanding cellular physiology and identifying metabolic reprogramming in diseases like cancer. nih.govresearchgate.net The choice of isotopic tracer is critical for achieving precise flux measurements for specific pathways. researchgate.netnih.gov
Using 3-Methylbutyric acid-1,2-¹³C₂ in cell culture allows for a targeted analysis of BCAA catabolism and its connections to central carbon metabolism. pnas.org By measuring the mass isotopomer distributions in key metabolites (such as those in the TCA cycle or other amino acids), researchers can computationally estimate the rates of multiple intracellular reactions. springernature.comnih.gov This approach can reveal how cancer cells utilize leucine as a fuel source, how metabolic drugs affect BCAA oxidation, or how genetic mutations alter metabolic network function. nih.gov Because ¹³C-MFA provides a system-wide view of cellular metabolism, the data generated from tracing with 3-Methylbutyric acid-1,2-¹³C₂ can be integrated into comprehensive models to uncover novel metabolic behaviors and potential therapeutic targets. isotope.comyoutube.com
Application in Ex Vivo Organ Perfusion and Tissue Slice Studies
Ex vivo organ perfusion and tissue slice studies are invaluable techniques that bridge the gap between in vitro cell culture and in vivo whole-organism research. These methods allow for the investigation of organ-specific metabolism in a controlled environment, maintaining the tissue architecture and cellular heterogeneity. The use of stable isotope tracers like 3-Methylbutyric acid-1,2-¹³C₂ in these systems enables precise tracking of the metabolic fate of isovaleric acid, a key intermediate in the catabolism of the essential amino acid leucine.
In ex vivo organ perfusion, an isolated organ such as the liver, kidney, or heart is maintained in a viable state by circulating a specially formulated, oxygenated perfusate. escholarship.org By introducing 3-Methylbutyric acid-1,2-¹³C₂ into this perfusate, researchers can monitor its uptake, conversion into subsequent metabolites, and the rate of its oxidation. For instance, studies on deceased donor kidneys have utilized ex vivo normothermic perfusion to assess organ function and have highlighted that BCAA metabolism is a major determinant of organ resilience. escholarship.org The introduction of labeled isovaleric acid in such a system would allow for the direct quantification of its contribution to the organ's energy metabolism and identify potential defects in its processing.
Tissue slice studies, which involve incubating thin slices of tissue in a nutrient-rich medium, offer a simpler yet effective model to study metabolic pathways. nih.gov This technique has been historically used with radiolabeled substrates, such as [1-¹⁴C]isovaleric acid, in fibroblasts from patients with isovaleric acidemia (IVA) to measure the cellular capacity to oxidize this substrate. nih.gov The use of 3-Methylbutyric acid-1,2-¹³C₂ provides a non-radioactive alternative, allowing for safer and more detailed analysis of metabolic products through mass spectrometry and NMR spectroscopy.
Detailed Research Findings from Related Studies:
While direct studies employing 3-Methylbutyric acid-1,2-¹³C₂ in perfused organs or tissue slices are not extensively documented, the principles are well-established from research using other labeled BCAA metabolites.
| Experimental System | Labeled Substrate | Key Findings | Potential Application for 3-Methylbutyric acid-1,2-¹³C₂ |
| Ex vivo perfused human liver | ¹³C-labeled amino acids | Demonstrated active BCAA catabolism, including transamination and oxidation, within liver tissue. nih.gov | To quantify the specific flux through the isovaleryl-CoA dehydrogenase step and its contribution to the TCA cycle in the liver. |
| Ex vivo perfused deceased donor kidneys | Endogenous metabolites | Tissue levels of BCAAs (leucine, isoleucine) negatively correlated with urine output, indicating a link between BCAA metabolism and kidney function. escholarship.org | To trace the fate of isovaleric acid in kidneys with varying functional capacities and understand its role in renal metabolic stress. |
| Cultured skin fibroblasts (IVA patients) | [1-¹⁴C]isovaleric acid | Showed deficient oxidation of isovaleric acid, confirming the enzymatic defect at the cellular level. nih.govnih.gov | To provide a safer, more detailed analysis of residual enzyme activity and the formation of alternative metabolites in IVA patient-derived tissues. |
| Cultured skin fibroblasts (IVA patients) | [2,3-³H]isovaleryl-CoA | Used to accurately measure residual isovaleryl-CoA dehydrogenase activity. nih.govpnas.org | To serve as a non-radioactive substrate for highly sensitive enzymatic assays, facilitating studies on enzyme kinetics and inhibitor screening. |
These studies collectively establish a strong rationale for the application of 3-Methylbutyric acid-1,2-¹³C₂ in ex vivo systems to gain a deeper, organ-specific understanding of leucine metabolism in both healthy and diseased states.
Research on Specific Enzymatic Activities and Metabolic Intermediate Conversions
3-Methylbutyric acid-1,2-¹³C₂ is an ideal tracer for investigating the specific enzymatic reactions involved in the leucine catabolic pathway and for tracking the conversion of metabolic intermediates. The primary focus of such research is often the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), the deficiency of which leads to isovaleric acidemia (IVA). newenglandconsortium.org
The catabolic pathway begins with the transamination of leucine to α-ketoisocaproate. This is followed by oxidative decarboxylation to form isovaleryl-CoA. nih.gov IVD then catalyzes the critical dehydrogenation of isovaleryl-CoA to 3-methylcrotonyl-CoA. wikipedia.orgwikipedia.org This reaction is a flavin adenine dinucleotide (FAD)-dependent process that transfers electrons to the electron-transfer flavoprotein (ETF). nih.gov
Tracing Metabolic Conversions:
When 3-Methylbutyric acid-1,2-¹³C₂ is introduced into an experimental system (such as cell lysates, isolated mitochondria, or tissue slices), it is first activated to its CoA thioester, ¹³C₂-isovaleryl-CoA. The activity of IVD can then be determined by measuring the rate of formation of ¹³C₂-labeled 3-methylcrotonyl-CoA.
In cases of IVD deficiency, the metabolic flux is rerouted, leading to the accumulation of isovaleryl-CoA and its derivatives. The ¹³C label from the tracer allows for the unambiguous identification and quantification of these alternative metabolites:
3-Hydroxyisovaleric acid: Formed from 3-methylcrotonyl-CoA via the action of crotonase when the primary pathway is impaired. It is a key biomarker in IVA. nih.gov The presence of a ¹³C₂-label in this molecule would confirm its origin from the administered tracer.
Isovalerylglycine: Formed by the conjugation of isovaleric acid with glycine, a major detoxification pathway in IVA. nih.gov
Isovalerylcarnitine: Formed by conjugation with carnitine, another detoxification product.
Furthermore, the breakdown of isovaleryl-CoA ultimately yields acetyl-CoA and acetoacetate, which can enter the tricarboxylic acid (TCA) cycle. wikipedia.org In disorders like IVA, the accumulation of abnormal metabolites can interfere with the TCA cycle. nih.gov Using 3-Methylbutyric acid-1,2-¹³C₂ can help elucidate the extent to which isovaleric acid contributes to the acetyl-CoA pool and how its abnormal metabolism impacts central carbon metabolism. For example, studies have identified abnormal methylated TCA cycle metabolites in IVA patients, which are thought to inhibit key enzymes like citrate synthase and isocitrate dehydrogenase. nih.gov Tracing the ¹³C label into these aberrant TCA cycle intermediates would provide direct evidence of these pathological metabolic conversions.
Enzymatic Activity Assays:
Historically, IVD activity has been measured using radio-labeled substrates like [2,3-³H]isovaleryl-CoA in a "tritium release assay" or by using dye reduction assays. nih.govpnas.org 3-Methylbutyric acid-1,2-¹³C₂ offers a modern, non-radioactive method for such assays. The enzymatic reaction can be monitored by quantifying the substrate and product using liquid chromatography-mass spectrometry (LC-MS), which can easily distinguish between the ¹³C-labeled and unlabeled isotopologues.
Key Enzymes and Conversions in Isovaleric Acid Metabolism:
| Enzyme | EC Number | Substrate | Product | Role of 3-Methylbutyric acid-1,2-¹³C₂ |
| Isovaleryl-CoA Dehydrogenase (IVD) | 1.3.8.4 | Isovaleryl-CoA | 3-Methylcrotonyl-CoA | Directly measures the activity of the key enzyme deficient in IVA by tracing the conversion of ¹³C₂-isovaleryl-CoA to ¹³C₂-3-methylcrotonyl-CoA. wikipedia.org |
| 3-Methylcrotonyl-CoA Carboxylase | 6.4.1.4 | 3-Methylcrotonyl-CoA | 3-Methylglutaconyl-CoA | Traces the downstream metabolism of the IVD product, helping to assess the entire pathway's integrity. |
| Enoyl-CoA Hydratase (Crotonase) | 4.2.1.17 | 3-Methylcrotonyl-CoA | 3-Hydroxyisovaleryl-CoA | In IVA, traces the formation of the key biomarker 3-hydroxyisovaleric acid from the accumulating ¹³C₂-labeled precursors. healthmatters.io |
| Glycine N-Acyltransferase | 2.3.1.13 | Isovaleryl-CoA + Glycine | Isovalerylglycine + CoA | Quantifies the flux through this major detoxification pathway in IVA by measuring the formation of ¹³C-labeled isovalerylglycine. |
Methodological Innovations and Computational Challenges in 13c Tracer Research with 3 Methylbutyric Acid
Development of Computational Tools for Metabolic Flux Modeling and Data Interpretation
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system. The analysis of data from experiments using 13C-labeled tracers like 3-Methylbutyric acid-1,2-13C2 relies heavily on sophisticated computational tools. These software packages are essential for constructing metabolic models, simulating isotopic labeling patterns, and estimating metabolic fluxes by fitting model predictions to experimental data.
A variety of software tools have been developed to support 13C-MFA, each with its own set of algorithms and user interfaces. These tools are critical for managing the complexity of metabolic networks and the large datasets generated in isotope labeling experiments.
Key Computational Tools for 13C-MFA:
| Tool | Key Features | Relevant Application for this compound |
| OpenFLUX2 | An open-source software for steady-state 13C-MFA, featuring a user-friendly graphical interface and efficient algorithms for flux estimation. | Modeling the metabolic fate of this compound in various cellular systems to quantify its contribution to different metabolic pathways. |
| 13CFLUX2 | A high-performance software suite for 13C-MFA that supports both stationary and non-stationary labeling experiments, as well as advanced statistical analysis. | Analyzing time-course data from this compound tracer experiments to understand the dynamics of isovaleric acid metabolism. |
| INCA | A MATLAB-based toolbox for isotopically non-stationary metabolic flux analysis (INST-MFA), which is particularly useful for studying dynamic systems. | Investigating the transient labeling patterns of metabolites following the introduction of this compound to probe the kinetics of metabolic reactions. |
| METRAN | A software that utilizes the Elementary Metabolite Units (EMU) framework, simplifying the computational complexity of 13C-MFA. | Efficiently simulating the propagation of the 13C label from this compound through complex metabolic networks. |
The interpretation of data from this compound tracer studies involves several computational steps. Initially, the raw mass spectrometry data is processed to determine the mass isotopomer distributions (MIDs) of key metabolites. These MIDs are then corrected for the natural abundance of 13C. Finally, the corrected MIDs, along with other physiological data, are used as inputs for the MFA software to estimate the intracellular metabolic fluxes.
Integration with Multi-Omics Data for Systems-Level Metabolic Understanding
To gain a more comprehensive understanding of cellular metabolism, data from 13C-tracer experiments with this compound can be integrated with other "omics" data, such as transcriptomics, proteomics, and metabolomics. This multi-omics approach allows researchers to connect changes in metabolic fluxes with alterations in gene expression, protein levels, and metabolite concentrations, providing a systems-level view of metabolic regulation.
The integration of these diverse datasets presents a significant computational challenge. Specialized bioinformatics tools and statistical methods are required to effectively combine and analyze multi-omics data.
Strategies for Multi-Omics Data Integration:
| Integration Approach | Description | Potential Application with this compound Data |
| Correlation-based analysis | This approach identifies statistical correlations between metabolic fluxes derived from this compound tracer data and the expression levels of genes or the abundance of proteins. | Identifying enzymes whose expression levels are correlated with the flux through pathways utilizing isovaleric acid, suggesting potential regulatory roles. |
| Pathway-level integration | This method involves mapping the different omics data onto known metabolic pathways to identify pathways that are significantly altered at multiple levels (e.g., gene expression, protein abundance, and metabolic flux). | Uncovering coordinated changes in gene expression and metabolic fluxes in pathways related to branched-chain amino acid metabolism. |
| Constraint-based modeling | This approach uses omics data to constrain the solution space of a genome-scale metabolic model, leading to more accurate predictions of metabolic fluxes. | Using transcriptomic data to constrain a metabolic model and then validating the model's predictions with flux data obtained from this compound experiments. |
The integration of flux data from this compound with other omics datasets can provide novel insights into the metabolic rewiring that occurs in various physiological and pathological conditions.
Challenges in Background Isotopic Abundance Correction and Data Normalization
A critical step in the analysis of 13C-tracer data is the correction for the natural abundance of stable isotopes. nih.gov The presence of naturally occurring 13C (approximately 1.1%) can lead to inaccuracies in the measured mass isotopomer distributions if not properly accounted for. nih.gov This correction is particularly important for metabolites with a large number of carbon atoms, as the probability of containing one or more 13C atoms at natural abundance increases.
Several computational methods and tools have been developed to perform natural abundance correction. These methods typically use matrix-based approaches to subtract the contribution of naturally occurring isotopes from the measured MIDs.
Challenges and Considerations:
Tracer Impurity: The isotopic purity of the labeled tracer, in this case, this compound, must be accurately known and accounted for during the correction process.
Derivatization Agents: In gas chromatography-mass spectrometry (GC-MS) analysis, chemical derivatization is often used to improve the volatility and stability of metabolites. The derivatizing agent may introduce additional carbon atoms, which must be considered in the natural abundance correction.
Over-correction: Incorrectly applying correction algorithms can lead to the over-correction of data, resulting in distorted MIDs and inaccurate flux estimates.
Data normalization is another important consideration to ensure the comparability of data across different samples and experiments. Normalization methods are used to account for variations in sample amount, instrument response, and other experimental factors.
Advancements in Experimental Design for Optimal Isotopic Information Content
The design of the isotope labeling experiment is crucial for obtaining informative data that can be used to accurately determine metabolic fluxes. nih.gov The choice of the isotopic tracer, the labeling strategy, and the duration of the labeling experiment all have a significant impact on the quality of the data and the precision of the estimated fluxes.
Recent advancements in computational tools have enabled the in silico optimization of experimental designs. These tools can be used to simulate different labeling strategies and predict which design will provide the most information for a given metabolic network.
Key Aspects of Experimental Design:
Tracer Selection: The choice of the labeled substrate is a critical decision. For studying the metabolism of isovaleric acid, this compound provides a specific probe for tracing the fate of its carbon backbone.
Instationary Labeling: Isotopically non-stationary 13C-MFA (INST-MFA) involves collecting samples at multiple time points during the transient phase of isotopic labeling. This approach can provide additional information about metabolic fluxes and pool sizes. nih.gov
By carefully designing the experimental setup, researchers can maximize the information content of the data and improve the accuracy and reliability of the metabolic flux estimates derived from this compound tracer studies.
Future Directions and Emerging Research Avenues for 3 Methylbutyric Acid 1,2 13c2
Expansion into Untargeted Isotopic Metabolomics
The use of 3-Methylbutyric acid-1,2-13C2 is expanding from targeted analyses of specific pathways to broader, untargeted isotopic metabolomics. This approach allows for the discovery of novel metabolic fates of this branched-chain fatty acid and the identification of previously uncharacterized metabolites and pathways. In untargeted metabolomics, all detectable metabolites are analyzed, providing a global snapshot of the metabolome. When combined with isotopic labeling, it becomes possible to trace the incorporation of 13C atoms from this compound into a wide array of downstream molecules. frontiersin.orgnih.gov
This global perspective is crucial for understanding the widespread impact of isovaleric acid metabolism, especially in disease states where metabolic pathways are often reprogrammed. nih.gov Techniques such as high-resolution mass spectrometry are instrumental in resolving the complex mixture of labeled and unlabeled metabolites, enabling the identification of novel biomarkers and therapeutic targets. frontiersin.orgfrontiersin.org The integration of data from untargeted isotopic metabolomics with other 'omics' data (genomics, proteomics, transcriptomics) will provide a more holistic view of cellular regulation.
Exploration of Novel Metabolic Nodes and Crossover Points in Complex Systems
This compound is a valuable tool for exploring novel metabolic nodes and crossover points where different metabolic pathways intersect. By tracing the labeled carbon atoms, researchers can identify points of metabolic convergence and divergence, revealing how different pathways are coordinated and regulated. For instance, the carbons from 3-methylbutyric acid can enter the tricarboxylic acid (TCA) cycle and subsequently be incorporated into a variety of biomolecules, including amino acids and lipids. biorxiv.org
Understanding these metabolic crossroads is critical for comprehending cellular responses to physiological and pathological stimuli. Isotope tracing can elucidate how metabolic flux is rerouted in response to changes in nutrient availability or cellular stress. nih.gov This knowledge is particularly relevant in the study of diseases like cancer, where metabolic reprogramming is a hallmark. youtube.com
Development of Advanced In Vivo Imaging Techniques with Isotopic Tracers (e.g., Hyperpolarized 13C MR Spectroscopy in Preclinical Research)
A significant area of future development lies in the application of advanced in vivo imaging techniques with isotopic tracers. Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS) is a powerful, non-invasive method that allows for the real-time visualization of metabolic fluxes in living organisms. nih.govnih.gov By hyperpolarizing this compound, its magnetic resonance signal is enhanced by several orders of magnitude, enabling the detection of its metabolic conversion into downstream products in vivo. mdpi.comucsf.edu
This technology has the potential to revolutionize preclinical research by providing dynamic information about metabolic pathways in the context of a whole organism. cdc.gov It can be used to assess treatment responses, identify metabolic biomarkers for disease, and study the metabolic effects of genetic modifications. nih.gov For example, hyperpolarized 13C MRS could be used to monitor the metabolism of 3-methylbutyric acid in tumors, providing insights into tumor-specific metabolic pathways. ucsf.edu
Synergistic Applications with Other Stable Isotope Tracers (e.g., 15N, 2H) for Multi-Pathway Analysis
The simultaneous use of multiple stable isotope tracers, such as 15N-labeled amino acids and 2H-labeled water, in conjunction with this compound, offers a powerful approach for multi-pathway analysis. frontiersin.org This synergistic strategy allows researchers to trace the metabolic fate of different atoms simultaneously, providing a more complete picture of interconnected metabolic networks. nih.gov
For example, by combining 13C and 15N tracers, one can follow the carbon skeleton and the nitrogen group of amino acids independently, yielding insights into both carbon and nitrogen metabolism. Similarly, the use of 2H tracers can provide information about redox metabolism and the activity of specific dehydrogenases. This multi-isotope approach is essential for constructing comprehensive metabolic models and understanding the intricate interplay between different metabolic pathways. springernature.com
Potential for High-Throughput Metabolic Phenotyping in Research Models
There is a growing need for high-throughput methods to characterize the metabolic phenotypes of different research models, such as genetically engineered cell lines or animal models of disease. This compound, in combination with automated analytical platforms and advanced data analysis pipelines, has the potential to be used for high-throughput metabolic phenotyping.
By systematically applying this tracer to a large number of research models, it will be possible to identify subtle differences in metabolic pathway activity and to correlate these differences with genetic or environmental factors. This approach can accelerate the discovery of new drug targets and the development of personalized medicine strategies. The integration of isotopic tracer data with other high-throughput data types will be crucial for building predictive models of metabolic function.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 3-Methylbutyric Acid-1,2-13C2, and how is isotopic purity validated?
- Answer : Synthesis typically involves introducing ¹³C-labeled precursors (e.g., ¹³C-acetate or ¹³C-propionate) into microbial or enzymatic pathways. For example, microbial fermentation using Clostridium species can incorporate labeled substrates into branched-chain fatty acids like 3-methylbutyric acid . Isotopic purity is validated via:
-
Nuclear Magnetic Resonance (NMR) : Confirms positional labeling by analyzing ¹³C chemical shifts.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Detects isotopic enrichment and identifies impurities (e.g., unlabeled analogs) .
-
High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic peaks to ≥99% atom% ¹³C .
Method Purpose Detection Limit GC-MS Purity assessment 0.1% isotopic impurity ¹³C-NMR Positional confirmation 1–5% isotopic enrichment HRMS High-precision quantification 0.01% resolution
Q. How is this compound used in basic metabolic pathway studies?
- Answer : The compound serves as a tracer to investigate:
- Branched-Chain Fatty Acid Metabolism : Tracking incorporation into microbial lipid membranes .
- Ketogenesis : Monitoring decarboxylation to 3-methylbutanone in hepatic models .
- Isotope-Labeled Standards : Quantifying endogenous 3-methylbutyric acid in biological matrices via stable isotope dilution assays (SIDA) .
Advanced Research Questions
Q. How can researchers design isotope tracing experiments to resolve conflicting data on metabolic flux in branched-chain fatty acid pathways?
- Answer : Contradictions often arise from compartmentalized metabolism (e.g., mitochondrial vs. cytosolic pathways). Key strategies include:
- Pulse-Chase Experiments : Administer this compound to cells and track temporal incorporation into intermediates (e.g., acetyl-CoA) via LC-MS .
- Compartment-Specific Inhibitors : Use rotenone (mitochondrial inhibitor) to isolate cytosolic flux contributions .
- Metabolic Flux Analysis (MFA) : Combine isotopic data with computational modeling to quantify pathway activity .
Q. What analytical challenges arise when quantifying this compound in complex biological samples, and how are they mitigated?
- Answer : Challenges include:
- Isotopic Interference : Overlapping signals from natural abundance ¹³C in lipids. Mitigated by HRMS or tandem MS (MS/MS) .
- Matrix Effects : Ion suppression in plasma or tissue extracts. Addressed using isotope-coded affinity tags (ICAT) or solid-phase extraction (SPE) .
- Degradation : Instability in aqueous buffers. Stabilize samples with acidification (pH ≤3) and storage at −80°C .
Q. How does the position of ¹³C labeling (C1 vs. C2) influence interpretation of metabolic studies?
- Answer : Positional labeling affects pathway resolution:
- C1-Labeling : Traces decarboxylation pathways (e.g., conversion to CO₂ or ketones).
- C2-Labeling : Tracks acetyl-CoA incorporation into downstream metabolites (e.g., cholesterol) .
- Dual C1/C2 Labeling : Enables simultaneous tracking of oxidative and anabolic fates (e.g., via ¹³C-NMR isotopomer analysis) .
Methodological Considerations
Q. What protocols ensure the stability of this compound during long-term storage and experimental use?
- Answer :
- Storage : Store in inert solvents (e.g., deuterated chloroform) at −20°C under argon to prevent oxidation .
- Handling : Avoid repeated freeze-thaw cycles; aliquot into single-use vials.
- In-Use Stability : Add antioxidants (e.g., BHT) to aqueous solutions and maintain pH <4 .
Q. How can researchers validate the absence of isotopic scrambling in this compound during in vitro assays?
- Answer :
- Control Experiments : Incubate the compound under assay conditions (e.g., pH, temperature) without enzymes/substrates. Analyze via ¹³C-NMR to confirm retention of labeling positions .
- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates of labeled vs. unlabeled analogs; significant KIEs indicate scrambling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
